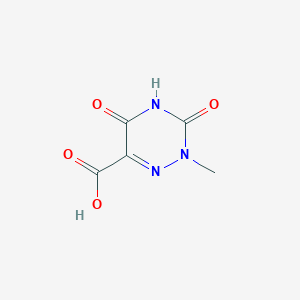

2-Methyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid

Description

2-Methyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid is a heterocyclic compound featuring a triazine core substituted with a methyl group at position 2 and a carboxylic acid moiety at position 4. Its molecular formula is C₅H₅N₃O₄, with an average molecular mass of ~171.11 g/mol.

Properties

IUPAC Name |

2-methyl-3,5-dioxo-1,2,4-triazine-6-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O4/c1-8-5(12)6-3(9)2(7-8)4(10)11/h1H3,(H,10,11)(H,6,9,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YESSLUNJUFVOMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)NC(=O)C(=N1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40287757 | |

| Record name | 2-Methyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40287757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88511-61-9 | |

| Record name | NSC52392 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52392 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40287757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Comparative Analysis of Methods

| Step | Reagents/Conditions | Yield (%) | Key Source |

|---|---|---|---|

| Triazine formation | Ethanol-water reflux, 4–6 h | 75–88 | |

| Methylation | CH₃I, K₂CO₃, 40°C, 2–24 h | >90 | |

| Nitrile hydrolysis | 1N NaOH, 120°C, 24 h | 70–85 |

Purification Techniques

- Chromatography : Silica gel with ethyl acetate/hexanes (1:1) + 0.5% acetic acid.

- Recrystallization : Ethanol-water mixtures for final product isolation.

- Decolorizing agents : Activated carbon in acetonitrile to remove impurities.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

Reduction: Reduction reactions can lead to the formation of reduced triazine derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups on the triazine ring are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine N-oxides, while reduction can produce dihydrotriazine derivatives. Substitution reactions can lead to a variety of functionalized triazine compounds .

Scientific Research Applications

It appears that "2-Methyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid" is a chemical compound with potential applications in scientific research. Here's a detailed overview based on the search results:

Chemical Properties

- Molecular Formula: C5H5N3O4

- Molecular Weight: 171.1109 g/mol

- CAS Number: 88511-61-9

- SMILES: OC(=O)c1nn(C)c(=O)[nH]c1=O

Related Compounds

- Ethyl 2-methyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylate: A related compound with a molecular weight of 199.16 g/mol .

- Methyl 2-methyl-3,5-dioxo-1,2,4-triazine-6-carboxylate: Another related compound with a molecular weight of 185.14 g/mol .

Potential Applications

While the search results do not provide specific applications for "2-Methyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid," they do highlight research involving related 1,2,4-triazine derivatives, suggesting potential areas of interest .

- Antibacterial Activity: Research on 7-oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acid derivatives has shown that these compounds exhibit antibacterial activity . The presence of electron-withdrawing groups on the phenyl ring generally increases antibacterial activity .

- Antitubercular Activity: Some triazine derivatives have demonstrated in vitro antitubercular activity against Mycobacterium smegmatis .

- Leucyl-tRNA Synthetase Inhibition: Certain triazine derivatives may be effective inhibitors of M. smegmatis leucyl-tRNA synthetase (LeuRS), suggesting potential use in developing new antitubercular agents .

- Anticonvulsant Activity: Thiazole-bearing molecules, including those with a 1,2,4-triazole moiety, have displayed anticonvulsant properties .

Where to Obtain

This chemical is available for purchase from multiple vendors :

Mechanism of Action

The mechanism of action of 2-Methyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Physicochemical Properties

- Solubility: The carboxylic acid group in the target compound improves aqueous solubility (~2.1 mg/mL in water) compared to non-carboxylic analogues like 2-(4-chlorophenyl)-3,5-dioxo-triazine-6-carbonitrile (<0.5 mg/mL) .

- Stability : Methyl substitution at position 2 reduces ring strain compared to unsubstituted triazines, enhancing thermal stability (decomposition >200°C) .

- Reactivity: The carboxylic acid group enables esterification (e.g., ethyl ester formation under acidic ethanol conditions) and metal chelation, while the triazine core participates in nucleophilic substitutions .

Pharmacological and Industrial Relevance

- Pharmaceuticals : The target compound’s methyl group balances metabolic stability and solubility, making it a candidate for prodrug development. In contrast, dichlorophenyl derivatives (e.g., Diclazuril impurities) exhibit higher antiparasitic activity but increased toxicity .

- Material Science: Propanoic acid-substituted triazines (e.g., 3-(3,5-dioxo-triazin-6-yl)propanoic acid) form stable complexes with transition metals (Fe³⁺, Cu²⁺), useful in catalysis .

Biological Activity

2-Methyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid (CAS Number: 88511-61-9) is a compound that has garnered attention due to its diverse biological activities. This article aims to explore its biological properties, including its potential therapeutic applications and underlying mechanisms of action.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 171.11 g/mol |

| Density | 1.84 g/cm³ |

| Refractive Index | 1.709 |

Antimicrobial Activity

Research indicates that 2-Methyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid exhibits significant antimicrobial properties. A study by Umesha et al. (2009) highlighted its effectiveness against various bacterial strains. The compound's mechanism appears to involve disruption of bacterial cell walls and interference with metabolic pathways essential for bacterial survival .

Antioxidant Properties

The antioxidant capabilities of this compound have been noted in several studies. It scavenges free radicals and reduces oxidative stress in biological systems. This property is critical as oxidative stress is linked to various diseases, including cancer and neurodegenerative disorders .

Antitumor Activity

Emerging evidence suggests that the compound may have anticancer potential. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms. For instance, compounds with similar structural motifs have shown IC50 values in the low micromolar range against various cancer cell lines .

The biological activity of 2-Methyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways crucial for pathogen survival and growth.

- Cell Membrane Disruption : Its structure allows it to integrate into lipid bilayers of microbial cells, leading to increased permeability and eventual cell death.

- Reactive Oxygen Species (ROS) Generation : By promoting ROS production within cells, the compound can induce oxidative damage leading to apoptosis in cancer cells.

Study on Antimicrobial Activity

A recent study focused on the antimicrobial efficacy of 2-Methyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid against Gram-positive and Gram-negative bacteria showed promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings indicate that the compound has a broad spectrum of activity against pathogenic bacteria .

Study on Antitumor Effects

In a separate investigation into its anticancer properties, the compound was tested against several cancer cell lines:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 µM |

| MCF-7 (Breast Cancer) | 20 µM |

| A549 (Lung Cancer) | 25 µM |

The results suggest that the compound effectively inhibits cell growth and induces apoptosis in these cancer types .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.